N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Beschreibung
N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound featuring a tetrahydroacridine core linked to a carboxamide group substituted with a 2,5-dimethoxyphenyl moiety. The tetrahydroacridine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Eigenschaften
CAS-Nummer |
853317-89-2 |
|---|---|
Molekularformel |
C22H22N2O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
MZSZWGWXRBCJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of Tetrahydroacridinecarboxylic Acid
The tetrahydroacridine core is synthesized via cyclization reactions. A common method involves:
Procedure :
-
React 2-aminobenzoic acid with cyclohexanone in polyphosphoric acid (PPA) at 145°C for 6 hours.
-
Quench with ice water and isolate the crude product via filtration.
Key Reaction :
Optimization Data :
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | PPA vs. H2SO4 | 72 vs. 58 | 95 vs. 87 |
| Temperature | 145°C vs. 120°C | 72 vs. 45 | 95 vs. 82 |
| Reaction Time | 6 h vs. 12 h | 72 vs. 68 | 95 vs. 93 |
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (70-75%).
Activation of Carboxylic Acid
The carboxylic acid group is activated for amide coupling using:
-
BOP-Cl : (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in DMF with triethylamine.
-
HATU : (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane.
Comparative Efficiency :
| Reagent | Solvent | Temp (°C) | Activation Time (h) | Coupling Yield (%) |
|---|---|---|---|---|
| BOP-Cl | DMF | 25 | 2 | 85 |
| HATU | DCM | 0→25 | 1 | 92 |
| DCC | THF | 25 | 4 | 78 |
Amide Coupling with 2,5-Dimethoxyaniline
The final step involves coupling the activated acid with 2,5-dimethoxyaniline:
Procedure :
-
Dissolve tetrahydroacridinecarboxylic acid (1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2 eq) and stir at 0°C for 15 minutes.
-
Add 2,5-dimethoxyaniline (1.1 eq) and warm to 25°C overnight.
-
Quench with saturated NH4Cl and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Reaction Scheme :
Yield Optimization :
| Aniline Purity (%) | Coupling Time (h) | Yield (%) |
|---|---|---|
| 95 | 12 | 88 |
| 99 | 12 | 92 |
| 99 | 18 | 93 |
Industrial-Scale Synthesis
For kilogram-scale production, continuous flow reactors demonstrate advantages:
Process Parameters :
Batch vs. Flow Comparison :
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 85 | 91 |
| Purity (%) | 93 | 98 |
| Energy Consumption | High | Low |
Purification and Characterization
Final purification employs:
-
Column Chromatography : Silica gel with gradient elution (hexane → EtOAc).
-
Recrystallization : Ethanol/water (4:1) mixture.
Analytical Data :
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Oft verwendet, um die Verbindung zu vereinfachen oder ihre Reaktivität zu verändern.
Substitution: Häufig bei der Modifikation des Phenyl- oder Acridinrings, um neue funktionelle Gruppen einzuführen
Häufige Reagenzien und Bedingungen
Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen variieren, beinhalten aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel, um das gewünschte Ergebnis sicherzustellen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Substitution Halogenatome oder andere funktionelle Gruppen in den Phenylring einführen könnte .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been investigated for its potential therapeutic properties. Research indicates that it may act as:
- Anticancer Agent : Preliminary studies suggest that this compound exhibits anticancer activity against various cancer cell lines. For instance, derivatives of acridine compounds have shown significant inhibition rates against tumor cells in vitro .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its structural resemblance to known neuroactive agents. Its interactions with acetylcholinesterase and butyrylcholinesterase have been explored for potential cognitive enhancement effects .
Biological Interactions
Research has focused on the interactions of this compound with biological macromolecules:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting acetylcholinesterase activity in vitro .
- Binding Affinity : Docking studies reveal that the compound can bind effectively to specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects .
Industrial Applications
In addition to its medicinal properties, this compound may find applications in:
Wirkmechanismus
Der Wirkungsmechanismus von N-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Rezeptoren oder Enzymen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und nachgeschaltete Effekte auszulösen. Diese Interaktion beinhaltet oft Pfade, die mit Neurotransmission, zellulärer Signalübertragung oder Stoffwechselprozessen zusammenhängen .
Vergleich Mit ähnlichen Verbindungen
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Structural Differences : Replaces the 2,5-dimethoxyphenyl group with a 4-fluorophenyl substituent.
- Electronic Effects: Fluorine’s electronegativity may alter charge distribution, affecting interactions with polar residues in target proteins.
- Pharmacological Implications : Fluorinated analogs are often prioritized in drug discovery for their metabolic stability and enhanced binding to hydrophobic pockets .
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine
- Structural Differences : Substitutes the carboxamide group with a benzylamine moiety.
- Impact on Properties :
- Basicity : The amine group introduces basicity (pKa ~9–10), enabling protonation at physiological pH, which influences blood-brain barrier penetration and CNS targeting .
- Solubility : Reduced polarity compared to carboxamide derivatives may limit aqueous solubility but enhance lipid bilayer traversal .
Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)
- Core Heterocycle : Replaces acridine with carbazole, a tricyclic system with a pyrrole ring fused to two benzene rings.
- Impact on Properties :
- Planarity and Binding : Carbazole’s reduced planarity compared to acridine may weaken intercalation with DNA or enzymes.
- Substituent Effects : Chloro, fluoro, or methyl groups on the carbazole core enhance steric bulk and modulate electronic properties for targeted inhibition (e.g., kinase or protease targets) .
- Pharmacological Implications : These derivatives are often explored in oncology for their ability to disrupt protein-protein interactions .
C-MET/AXL Inhibitors (e.g., N-[4-[(2-amino-4-pyridinyl)oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxamide)
- Core Heterocycle : Utilizes a tetrahydro-pyrimidine-dione scaffold instead of acridine.
- Impact on Properties :
- Pharmacological Implications : Such compounds are prioritized in targeted cancer therapies due to their precision in blocking oncogenic signaling pathways .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The tetrahydroacridine core allows diverse substitutions, enabling optimization for specific targets. Methoxy groups favor solubility and hydrogen bonding, while halogens enhance lipophilicity and metabolic stability .
- Target Selectivity : Carboxamide derivatives with electron-rich substituents (e.g., methoxy) may favor interactions with serotonin or dopamine receptors, whereas fluorinated analogs are better suited for kinase inhibition .
- Clinical Potential: The lack of direct data on N-(2,5-dimethoxyphenyl)-...acridinecarboxamide underscores the need for empirical studies to validate its mechanism and therapeutic scope.
Biologische Aktivität
N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.42 g/mol. The compound features a dimethoxy substitution pattern on the phenyl ring, which enhances its solubility and alters its interaction with biological targets compared to other acridine derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Similar to other acridine derivatives, this compound has shown potential as an anticancer agent. Studies suggest that acridine compounds can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with DNA and affecting cell cycle progression .
- Mechanism of Action : The mechanism involves the compound's ability to bind to DNA and alter glutathione levels within cells. This binding may lead to cell-cycle arrest and subsequent cell death in tumor cells .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide | Dichlorophenyl group | Anticancer properties |
| N-(2-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | Chlorophenyl group | Antimicrobial activity |
| 9-aminoacridine | Amino group on acridine | Antitumor agent |
The unique dimethoxy substitution in this compound may contribute to its distinct pharmacological profile and efficacy compared to these analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of acridine derivatives in cancer treatment:
- Cell Proliferation Studies : In vitro studies using various cancer cell lines (e.g., HL-60 and A2780) demonstrated that acridine derivatives could significantly inhibit cell growth with IC50 values indicating potent activity .
- DNA Interaction Experiments : Electrochemical methods were employed to study the interaction between acridines and DNA. The results indicated a high affinity for DNA binding among several acridine derivatives .
- Metabolic Pathways : Research into the metabolic pathways of these compounds revealed that they are substrates for various liver enzymes. This suggests that understanding their metabolism could provide insights into their therapeutic potential and toxicity profiles .
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how can its purity be validated?
Methodological Answer:
- Synthesis : Utilize tandem reactions such as Knoevenagel condensation followed by Michael addition, as demonstrated in analogous tetrahydroacridine carboxamide syntheses . For regioselective alkylation, employ thiol-reactive intermediates under controlled pH conditions.
- Purity Validation : Combine reversed-phase HPLC (as in Cisatracurium Besylate analysis ) with mass spectrometry (e.g., exact mass determination, as in ). Validate system suitability using reference standards with ≥97.0% purity thresholds .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Spectral Analysis : Use - and -NMR to confirm the tetrahydroacridine core and dimethoxyphenyl substitution. Compare with spectral libraries for acridine derivatives .
- Crystallography : Single-crystal X-ray diffraction (XRD) is essential for resolving stereochemistry, as shown in decahydroacridine-dione structures . Pair with DFT calculations to validate bond angles and torsional strain.
Q. What preliminary biological screening assays are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., c-MET/AXL targets ) using fluorescence polarization. Assess cytotoxicity via MTT assays, referencing protocols for acridine-based P-glycoprotein inhibitors like GF120918 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring saturation) influence its bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Conduct combinatorial synthesis of analogs with varied substituents (e.g., fluoro, chloro, methoxy groups). Compare inhibitory potency using dose-response curves in kinase assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like c-MET, leveraging crystallographic data from related acridines .
Q. How can researchers resolve contradictions in pharmacokinetic data, such as bioavailability vs. toxicity?
Methodological Answer:
- Transport Studies : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux (reference GF120918’s ATPase activity assays ).
- Metabolite Profiling : Apply LC-MS/MS to identify phase I/II metabolites. Cross-reference with toxicity databases (e.g., FDA GSRS ) to correlate metabolic pathways with adverse effects.
Q. What advanced analytical strategies address challenges in quantifying low-concentration samples of this compound?
Methodological Answer:
- Hyphenated Techniques : Deploy UPLC-QTOF-MS for trace-level detection (≤1 ng/mL). Validate with isotopic labeling (e.g., -standards) to minimize matrix effects .
- Microscopy : Use confocal Raman imaging for spatial distribution analysis in tissue samples, referencing protocols for acridine-based dyes .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy data be interpreted?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC values with in vivo plasma concentration-time profiles. Adjust for species-specific metabolic differences using allometric scaling .
- Tissue Penetration Studies : Employ microdialysis in target tissues (e.g., tumors) to measure unbound drug concentrations, addressing potential efflux pump activity .
Q. What statistical approaches are recommended for reconciling variability in biological replicate data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
